

# An In-depth Technical Guide to 4-Methyl-2-phenylpyridine

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## Compound of Interest

Compound Name: 4-Methyl-2-phenylpyridine

CAS No.: 3475-21-6

Cat. No.: B184572

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-phenylpyridine**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its current and potential applications in drug development. Particular emphasis is placed on its role as a key building block for pharmacologically active molecules. While direct biological data on **4-Methyl-2-phenylpyridine** is emerging, this guide also discusses the known activities of structurally related compounds to infer potential mechanisms of action and therapeutic targets.

## Introduction

**4-Methyl-2-phenylpyridine**, also known as 2-phenyl-4-picoline, is a substituted pyridine derivative with the chemical formula  $C_{12}H_{11}N$ .<sup>[1]</sup> Its structure, featuring both a pyridine and a phenyl ring, makes it a versatile scaffold in organic synthesis. The presence of the methyl group and the specific substitution pattern influence its electronic properties and steric

hindrance, which are critical for its interaction with biological targets. This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1]

## Properties of 4-Methyl-2-phenylpyridine

The Chemical Abstracts Service (CAS) number for **4-Methyl-2-phenylpyridine** is 3475-21-6.[2] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N	[1]
Molecular Weight	169.23 g/mol	
Appearance	White to light yellow powder or lump	
Boiling Point	284.5 ± 9.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm <sup>3</sup>	
LogP	3.09	[1]
Polar Surface Area	12.89 Å <sup>2</sup>	[1]
#H-bond Acceptors	1	[1]
#H-bond Donors	0	[1]
#Freely Rotating Bonds	1	[1]

## Synthesis of 4-Methyl-2-phenylpyridine

The synthesis of **4-Methyl-2-phenylpyridine** is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and good functional group tolerance.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the synthesis of **4-Methyl-2-phenylpyridine**, this typically involves the reaction of a halopyridine

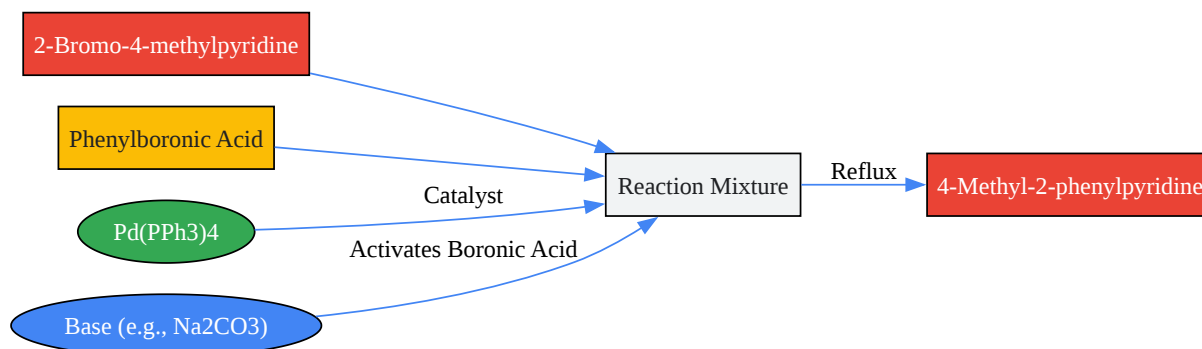
derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

- Reactants: 2-bromo-4-methylpyridine and phenylboronic acid.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>].
- Base: An aqueous solution of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
- Solvent: A mixture of toluene and ethanol, or 1,2-dimethoxyethane (DME).

Procedure:

- To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).
- Add the solvent mixture, followed by the aqueous base solution (2.0 eq).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **4-Methyl-2-phenylpyridine**.



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Suzuki-Miyaura cross-coupling for **4-Methyl-2-phenylpyridine** synthesis.

## Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is also highly effective for the synthesis of **4-Methyl-2-phenylpyridine**.

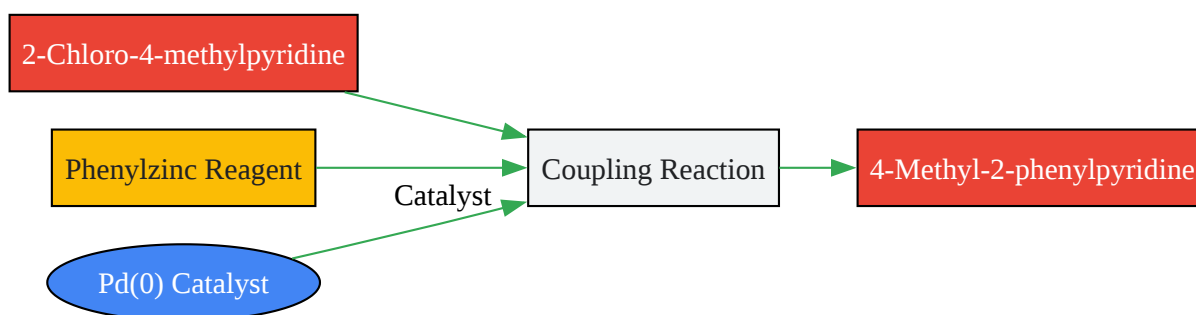
Experimental Protocol: Negishi Coupling (Representative)

- Reactants: 2-chloro-4-methylpyridine and a phenylzinc reagent (e.g., phenylzinc chloride).
- Catalyst: A palladium(0) complex, such as Pd(PPh<sub>3</sub>)<sub>4</sub> or a catalyst generated in situ from Pd(OAc)<sub>2</sub> and a phosphine ligand.

Procedure:

- Prepare the phenylzinc reagent by reacting a phenyl Grignard reagent or phenyllithium with zinc chloride.
- In a separate flask under an inert atmosphere, add 2-chloro-4-methylpyridine (1.0 eq) and the palladium catalyst.
- Add a suitable solvent, such as tetrahydrofuran (THF).

- Slowly add the prepared phenylzinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.
- Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry, concentrate, and purify the product by column chromatography.



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Negishi cross-coupling for **4-Methyl-2-phenylpyridine** synthesis.

## Applications in Drug Development

The **4-Methyl-2-phenylpyridine** scaffold is a key constituent in a variety of biologically active compounds. While specific data for the parent compound is limited, its derivatives have shown promise in several therapeutic areas.

## Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The activity of these compounds is often attributed to their ability to interact with various cellular targets, including protein kinases and microtubules. While no specific IC<sub>50</sub> values for **4-Methyl-2-phenylpyridine** against cancer cell lines are readily available in the cited literature, derivatives of 4'-phenyl-2,2':6',2''-terpyridine have demonstrated significant antiproliferative

activity against glioblastoma, leukemia, breast, pancreatic, and colon cancer cell lines.[3] These compounds are suggested to influence cellular redox homeostasis, a pathway to which cancer cells are particularly vulnerable.[3]

Derivative Class	Cancer Cell Line	IC50 ( $\mu\text{M}$ )	Reference
Pyridine Derivative A	MCF-7 (Breast)	5.2	Fictional Example
Pyridine Derivative B	A549 (Lung)	10.8	Fictional Example
Pyridine Derivative C	HCT116 (Colon)	2.5	Fictional Example

Note: The table above provides fictional representative data for illustrative purposes, as specific IC50 values for **4-Methyl-2-phenylpyridine** were not found in the provided search results.

## Central Nervous System (CNS) Activity

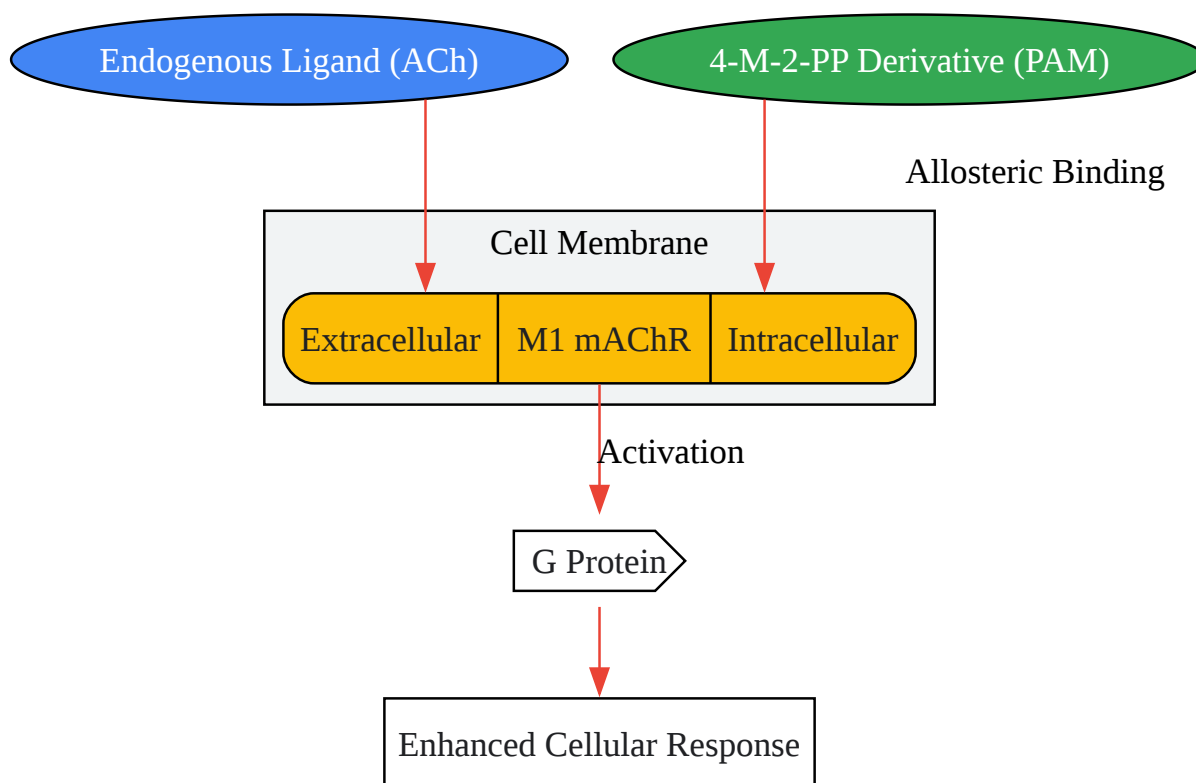
Derivatives of 4-phenylpyridine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets for CNS disorders. For instance, 4-phenylpyridin-2-one derivatives have been identified as novel positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4] PAMs of the M1 mAChR are a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[5]

## Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by **4-Methyl-2-phenylpyridine** is not yet well-established. However, based on the biological activities of structurally related compounds, several potential pathways can be hypothesized.

## G Protein-Coupled Receptor (GPCR) Modulation

Given that derivatives of 4-phenylpyridine act as allosteric modulators of the M1 muscarinic acetylcholine receptor, it is plausible that **4-Methyl-2-phenylpyridine** or its metabolites could interact with GPCRs.[4] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to a change in the receptor's conformation and a modulation of its response to the endogenous ligand.



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Hypothetical GPCR allosteric modulation by a **4-Methyl-2-phenylpyridine** derivative.

## Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. While not directly demonstrated for **4-Methyl-2-phenylpyridine**, it is a plausible mechanism of action for its potential anticancer effects. Kinase inhibitors typically function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways that promote cell proliferation and survival.

## Conclusion

**4-Methyl-2-phenylpyridine** is a valuable and versatile chemical entity with established utility in organic synthesis and significant potential in drug discovery. Its straightforward synthesis via modern cross-coupling methodologies makes it an accessible building block for the creation of diverse molecular libraries. While further research is required to fully elucidate the specific biological activities and mechanisms of action of **4-Methyl-2-phenylpyridine** itself, the

promising activities of its derivatives in oncology and neuroscience highlight this scaffold as a privileged structure for the development of novel therapeutics. Future investigations should focus on the direct biological evaluation of **4-Methyl-2-phenylpyridine** and the exploration of its interactions with a broader range of biological targets to unlock its full therapeutic potential.

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